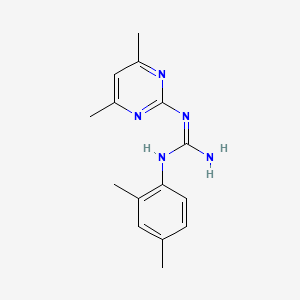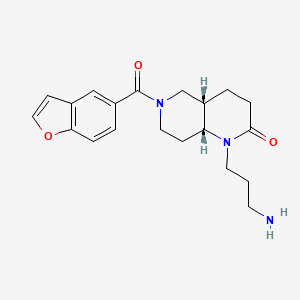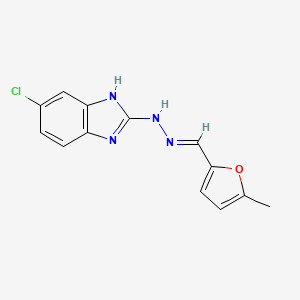![molecular formula C16H22N2O5S B5355718 N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)
N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using specific methods and has a unique mechanism of action that makes it suitable for different research applications. In
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide is primarily through the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which leads to an increase in the levels of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the activity of specific kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Additionally, the inhibition of specific kinases leads to the inhibition of cell growth and survival, making this compound a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide in lab experiments is its specificity for specific enzymes and receptors. This compound has been shown to have a high affinity for acetylcholinesterase and specific kinases, making it an effective tool for studying these enzymes' functions. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and appropriate safety measures.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide. One of the significant areas of research is in the development of more potent and selective inhibitors of specific kinases, which could lead to the development of more effective cancer therapies. Additionally, the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease require further investigation. Finally, the potential toxicity of this compound requires further study to ensure its safe use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using specific methods and has a unique mechanism of action that makes it suitable for different research applications. While there are several advantages to using this compound in lab experiments, its potential toxicity requires careful handling and appropriate safety measures. Finally, there are several future directions for the research on this compound, including the development of more potent and selective inhibitors of specific kinases and the investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Synthesemethoden
The synthesis of N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide involves a series of steps that require specific reagents and conditions. One of the common methods used for synthesizing this compound is the reaction of 2-methyl-4-(morpholin-4-ylsulfonyl)phenol with cyclopropylamine in the presence of a base such as sodium hydroxide. This reaction leads to the formation of this compound as the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Another area of research where this compound has shown promise is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for cognitive function.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-10-14(24(20,21)18-6-8-22-9-7-18)4-5-15(12)23-11-16(19)17-13-2-3-13/h4-5,10,13H,2-3,6-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUPIDIBSNUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355641.png)

![(2-{[2-(morpholin-4-ylmethyl)phenyl]thio}benzyl)amine dihydrochloride](/img/structure/B5355653.png)

![methyl 2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5355666.png)
![2-isobutyl-6-[(phenylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5355684.png)
![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)
![{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5355713.png)

![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)
![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5355740.png)
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5355750.png)

